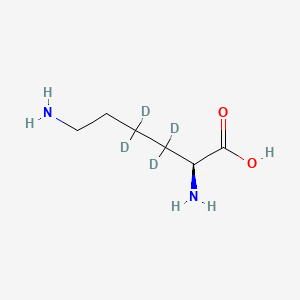
18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The compound can be synthesized through the isolation from natural sources such as the buds of Pinus banksiana Lamb . The isolation process involves extraction and purification techniques to obtain the pure compound.
Industrial Production Methods
Currently, there is limited information on the industrial production methods of 18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one. Most of the available data focuses on its extraction from natural sources rather than large-scale industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of diterpenoids and their chemical properties.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial and anti-inflammatory effects.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: The compound’s unique chemical structure makes it a candidate for various industrial applications, including the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through modulation of signaling pathways and interaction with enzymes or receptors. detailed studies on its exact mechanism are still ongoing.
Comparación Con Compuestos Similares
18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one can be compared with other abietane-type diterpenes, such as:
- 7alpha,15-dihydroxyabieta-8,11,13-trien-18-al
- 15,18-dihydroxyabieta-8,11,13-trien-7-one
- Abieta-8,11,13-trien-18-yl succinate
- 16-nor-15-oxoabieta-8,11,13-trien-18-oic acid
- 7beta-hydroxyabieta-8,11,13-trien-18-oic acid
These compounds share similar structural features but differ in their functional groups and biological activities.
Propiedades
Fórmula molecular |
C19H26O3 |
|---|---|
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
(1R,4aS,10aR)-1-hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one |
InChI |
InChI=1S/C19H26O3/c1-17(2,21)12-6-7-14-13(10-12)15(20)11-16-18(14,3)8-5-9-19(16,4)22/h6-7,10,16,21-22H,5,8-9,11H2,1-4H3/t16-,18-,19-/m1/s1 |
Clave InChI |
SGCHZBKQDFNHSL-BHIYHBOVSA-N |
SMILES isomérico |
C[C@]12CCC[C@@]([C@@H]1CC(=O)C3=C2C=CC(=C3)C(C)(C)O)(C)O |
SMILES canónico |
CC12CCCC(C1CC(=O)C3=C2C=CC(=C3)C(C)(C)O)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


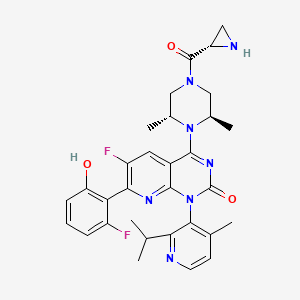
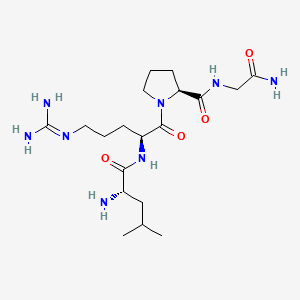


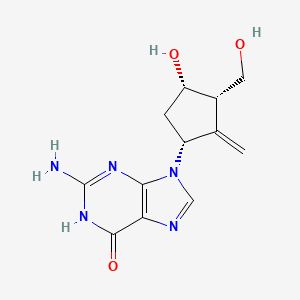


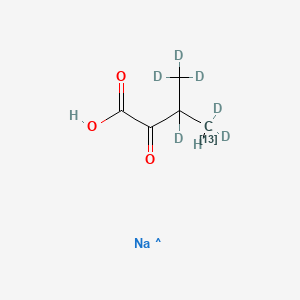
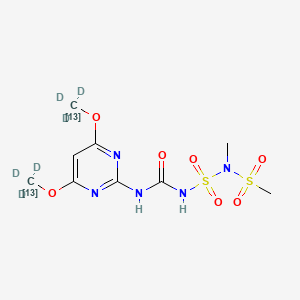
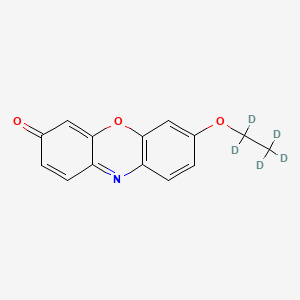
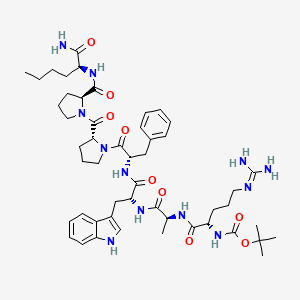
![(2S,3R,5S,6S,8S,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol](/img/structure/B15140807.png)
